(5Z)-1-Cyclohexyl-5-{[4-(dimethylamino)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-Cyclohexyl-5-{[4-(dimethylamino)phenyl]methylidene}-1,3-diazinane-2,4,6-trione: is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino phenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-Cyclohexyl-5-{[4-(dimethylamino)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the dimethylamino phenyl group: This can be done through a Friedel-Crafts alkylation reaction using dimethylaminobenzene and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-Cyclohexyl-5-{[4-(dimethylamino)phenyl]methylidene}-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino phenyl group, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-1-Cyclohexyl-5-{[4-(dimethylamino)phenyl]methylidene}-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5Z)-1-Cyclohexyl-5-{[4-(dimethylamino)phenyl]methylidene}-1,3-diazinane-2,4,6-trione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
(5Z)-1-Cyclohexyl-5-{[4-(dimethylamino)phenyl]methylidene}-1,3-diazinane-2,4,6-trione: can be compared with similar compounds such as:
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties similar to vitamin E.
This compound in various fields.
Properties
IUPAC Name |
(5Z)-1-cyclohexyl-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21(2)14-10-8-13(9-11-14)12-16-17(23)20-19(25)22(18(16)24)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,20,23,25)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPSSQXYSNXBET-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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